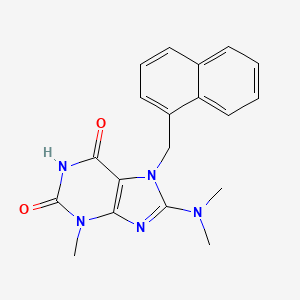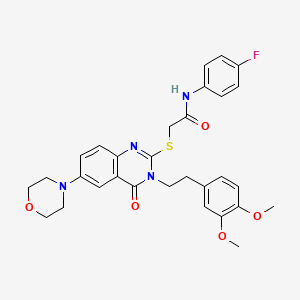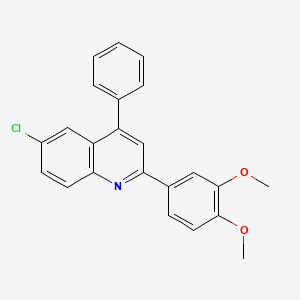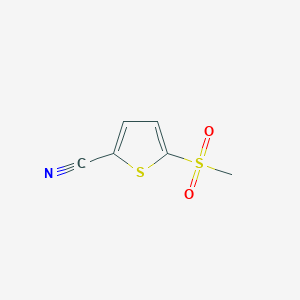![molecular formula C17H26N2O5 B2420004 Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate CAS No. 2241141-26-2](/img/structure/B2420004.png)
Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group. They are often used as protecting groups for amines in organic synthesis . The tert-butyl group is attached to the nitrogen atom of the carbamate group. These compounds are usually solid and have a high melting point .
Synthesis Analysis
Tert-butyl carbamates can be synthesized from the corresponding amines and di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction is usually carried out in an organic solvent at room temperature .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates consists of a carbamate group (O=C=O-N), where the nitrogen is bonded to a tert-butyl group. The carbamate group is a functional group derived from carbamic acid and contains a carbonyl (C=O) and an amine (NH2) .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. For example, they can be hydrolyzed under acidic or basic conditions to give the corresponding amines . They can also participate in palladium-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
Tert-butyl carbamates are usually solid at room temperature. They have a high melting point and are soluble in common organic solvents . The exact physical and chemical properties would depend on the specific compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been used in the asymmetric Mannich reaction, which is crucial for creating chiral amino carbonyl compounds. This reaction is significant for the synthesis and purification of various compounds (Yang, Pan, & List, 2009).
- Preparation in Diels-Alder Reactions : The compound is also involved in the preparation and Diels-Alder reaction of a 2-amido substituted furan, demonstrating its utility in the synthesis of heterocycles (Padwa, Brodney, & Lynch, 2003).
Enantioselective Synthesis
- Synthesis of Amino Acids : The compound has been used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids. This process involves electrophilic attack and is critical for creating amino acid analogues with specific chiral properties (Arvanitis et al., 1998).
Medicinal Chemistry and Drug Development
- Synthesis of Biologically Active Compounds : This chemical is essential in synthesizing intermediates for various biologically active compounds like omisertinib (AZD9291). It demonstrates its importance in drug development and the synthesis of pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).
- Photoredox-Catalyzed Reactions : The compound has been utilized in photoredox-catalyzed amination of o-hydroxyarylenaminones. This process is significant for constructing 3-aminochromones and further diversifying amino pyrimidine applications (Wang et al., 2022).
Mecanismo De Acción
The exact mechanism of action would depend on the specific compound and its application. In general, tert-butyl carbamates can act as protecting groups for amines in organic synthesis. They prevent the amine group from reacting with other reagents, allowing for selective reactions to occur at other sites on the molecule .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-16(2,3)23-14(21)18-10-11-7-8-12(13(20)9-11)19-15(22)24-17(4,5)6/h7-9,20H,10H2,1-6H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBCUGSHQGTREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2419921.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2419922.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419923.png)




![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2419930.png)

![5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2419938.png)
![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2419942.png)

